2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide
Description
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-24-16-9-7-15(8-10-16)18-21-19(26-22-18)25-13-17(23)20-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSKDVJWCKTVEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide is a derivative of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a thiadiazole ring and a phenethylacetamide moiety, which contribute to its unique biological properties. The molecular formula is , and its structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It disrupts the membrane integrity of various fungi, inhibiting their growth effectively. For instance, studies have shown it to be particularly effective against Phomopsis sp. fungi by compromising their cellular membranes.
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects. It is suggested to inhibit monoamine oxidase A (MAO-A), an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition may lead to elevated levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression and cognitive impairment .
Anticancer Properties
In vitro studies have demonstrated that derivatives of thiadiazole compounds exhibit cytotoxic effects against various cancer cell lines. For example, this compound has shown promising results against prostate (PC3), glioblastoma (U87-C-531), and breast cancer (MDA-MB-231) cell lines. The IC50 values indicate significant cytotoxicity, suggesting potential as an anticancer agent .
Case Studies
- Antimicrobial Efficacy : A study comparing various thiadiazole derivatives found that the compound exhibited superior antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria .
- Cytotoxicity Assays : In MTT assays conducted on different cancer cell lines, the compound demonstrated varying degrees of cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. For instance:
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Applications
Research indicates that derivatives of thiadiazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.
| Cancer Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 10.5 | Growth inhibition |
| MDA-MB-231 (Breast Cancer) | 12.0 | Substantial cytotoxicity |
The mechanism of action is often attributed to the inhibition of key cellular pathways involved in proliferation and survival. Specifically, compounds with a thiadiazole scaffold have been shown to inhibit RNA and DNA synthesis without affecting protein synthesis, which is crucial for cancer cell survival .
Antimicrobial Properties
The compound has demonstrated promising antimicrobial activities against various bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 25 | Moderate |
| Escherichia coli | 30 | Moderate |
| Candida albicans | 32.6 | Higher than itraconazole (MIC = 47.5) |
| Aspergillus niger | 42 | Moderate |
The antimicrobial activity is often enhanced by the presence of specific substituents on the phenyl ring, which can influence the compound's interaction with microbial membranes .
Neuroprotective Effects
In cellular models, 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide has been suggested to reduce cognitive damage and improve neuropsychic behavior in animal models. This effect is primarily linked to the inhibition of monoamine oxidase A (MAO-A), an enzyme involved in neurotransmitter metabolism.
Synthesis and Research Insights
The synthesis of this compound typically involves multiple steps that include the nucleophilic attack of the thiadiazole sulfur atom on activated acetamide carbon to form a thioether bond. The reaction conditions must be optimized for yield and purity.
Chemical Reactions Analysis
Amide Bond Formation
The phenethylacetamide group is likely synthesized via amide coupling , a common reaction in thiadiazole derivatives. For example:
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Reagents : EDC (ethylcarbodiimide hydrochloride) and HOBt (hydroxybenzotriazole) in acetonitrile .
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Mechanism : Activation of carboxylic acids by EDC forms an active ester intermediate, which reacts with amines to form amides.
Table 1: Amide Coupling Conditions
| Reagent | Solvent | Reaction Conditions | Source |
|---|---|---|---|
| EDC, HOBt | Acetonitrile | Room temperature | |
| EDC, DMAP | THF | Room temperature |
Thiadiazole Ring Functionalization
The thio group at position 5 may be introduced via SN2 substitution :
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Reagents : Alkyl halides (e.g., 4-(bromomethyl)benzonitrile) and thiadiazole derivatives .
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Mechanism : Nucleophilic attack by the thiol group on the electrophilic carbon of the alkyl halide.
Table 2: SN2 Reaction Parameters
| Reagent | Solvent | Reaction Conditions | Source |
|---|---|---|---|
| 4-(bromomethyl)benzonitrile | DCM, proline | Room temperature |
Reactivity of Thiadiazole Moiety
Thiadiazoles exhibit diverse reactivity due to their electron-deficient sulfur atoms and aromaticity. Common reactions include:
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Electrophilic substitution : Substitution at position 5 (e.g., thio group introduction) .
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Nucleophilic substitution : Replacement of leaving groups (e.g., bromide) at position 5 .
Thio Group Chemistry
The thio (-S-) group may participate in:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Differences
Physicochemical and Spectral Properties
- Thiadiazole vs. Tetrazole/Triazole Cores: Thiadiazoles (as in the target compound) exhibit higher aromatic stability due to sulfur’s electronegativity, which may reduce metabolic degradation compared to triazoles or tetrazoles . Triazole-thiones () show tautomerism (thiol-thione equilibrium), affecting reactivity and binding modes. IR spectra confirm the absence of νS-H (~2500–2600 cm⁻¹) in thione forms, unlike thiol tautomers .
Substituent Effects :
- Methoxyphenyl vs. Ethoxyphenyl : Methoxy groups (target compound) slightly increase lipophilicity (logP) compared to ethoxy (), which may enhance blood-brain barrier penetration.
- Halogenated Aromatics : Bromo or fluoro substituents (e.g., in ’s 9b, 9c) improve metabolic stability and binding affinity in enzyme assays but reduce solubility .
Key Research Findings and Implications
Heterocycle Impact : Thiadiazoles offer superior stability over triazoles but may exhibit reduced solubility.
Substituent Optimization : Halogenated aryl groups improve target affinity but require solubility enhancers (e.g., PEGylation).
Functional Group Trade-offs : Acetamide termini (target compound) balance bioavailability and metabolic stability better than esters () or thiones ().
Q & A
Q. What are the standard synthetic routes for 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide?
The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-thiadiazole core. Key steps include:
- Condensation of 4-methoxyphenyl-substituted precursors with thiol-bearing intermediates.
- Coupling reactions using reagents like chloroacetyl chloride or thioether-forming agents under controlled temperatures (60–80°C) .
- Purification via column chromatography or recrystallization using solvents such as ethanol or ethyl acetate .
Q. Which analytical techniques are essential for characterizing this compound?
Core methods include:
- Nuclear Magnetic Resonance (NMR) : For confirming hydrogen and carbon environments (e.g., δ 7.2–7.8 ppm for aromatic protons) .
- Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ peak at m/z 447) .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Q. How can researchers assess the purity of synthesized batches?
Use a combination of:
- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm).
- Elemental Analysis (C, H, N, S) to confirm theoretical vs. experimental composition (±0.3% tolerance) .
Advanced Research Questions
Q. What strategies optimize synthetic yield and reduce side reactions?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and improves yields by 15–20% .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for thioether bond formation .
- Catalyst screening : Triethylamine or NaHCO₃ minimizes acid-catalyzed degradation .
Q. How can biological activity be systematically evaluated?
- In vitro assays : Antimicrobial activity via microbroth dilution (MIC values against S. aureus or C. albicans) .
- Molecular docking : Predict binding affinity to target proteins (e.g., CYP450 enzymes) using AutoDock Vina .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy vs. trifluoromethoxy groups) to correlate structure with efficacy .
Q. How to address contradictory data in biological activity reports?
- Replicate studies : Ensure identical experimental conditions (e.g., pH, temperature).
- Verify compound purity : Contaminants from incomplete synthesis (e.g., unreacted intermediates) may skew results .
- Standardize assays : Use positive controls (e.g., fluconazole for antifungal tests) .
Q. What computational approaches elucidate the mechanism of action?
- Molecular Dynamics (MD) simulations : Study ligand-protein interactions over time (e.g., stability of binding to kinase domains) .
- Pharmacophore modeling : Identify critical functional groups (e.g., thiadiazole sulfur atoms) for target engagement .
Q. How to design SAR studies for derivatives of this compound?
- Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups .
- Bioisosteric replacement : Swap the thiadiazole ring with oxadiazole or triazole to assess impact on activity .
Q. What methods improve stability during storage?
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., stability up to 200°C) .
- Lyophilization : Store as a lyophilized powder under inert gas (N₂ or Ar) to prevent oxidation .
Methodological Considerations
Q. How to troubleshoot low yields in the final coupling step?
- Side reaction mitigation : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of thioether bonds .
- Stoichiometric adjustments : Increase molar equivalents of the thiol-bearing reactant (1.2–1.5x) .
Q. What are best practices for handling sensitive functional groups (e.g., trifluoromethoxy)?
- Low-temperature reactions : Conduct steps at 0–4°C to minimize degradation.
- Protective groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
